molecular formula C11H15NO B596916 (R)-2-(phenoxymethyl)pyrrolidine CAS No. 182323-68-8

(R)-2-(phenoxymethyl)pyrrolidine

Katalognummer: B596916
CAS-Nummer: 182323-68-8
Molekulargewicht: 177.247
InChI-Schlüssel: CVINTVJDIQIIGZ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(phenoxymethyl)pyrrolidine (CAS 182323-68-8) is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and agrochemical research. This compound features a phenoxymethyl substituent on the pyrrolidine ring, a structure frequently explored for its diverse biological activities . The R-configured stereocenter is crucial for its specific interactions with biological targets, making it an important synthon for developing enantiomerically pure compounds .In pharmaceutical research, the pyrrolidine ring is a privileged scaffold, and its derivatives are present in numerous therapeutic agents . This specific chiral amine is instrumental in the synthesis of novel histamine H3 receptor antagonists, which are investigated for their potential wake-promoting and neuropharmacological effects . Furthermore, structurally related phenoxymethyl-pyrrolidine compounds are key intermediates in developing protoporphyrinogen oxidase (PPO) inhibitors . PPO inhibitors represent a significant class of herbicides, and research into novel analogues like those derived from this scaffold aims to address the growing issue of herbicide-resistant weeds .As a supplier, we provide this compound of high chemical purity to support your innovative research and development programs. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2R)-2-(phenoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINTVJDIQIIGZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Mitsunobu Reaction for Intramolecular Cyclization

The Mitsunobu reaction enables the construction of the pyrrolidine ring while introducing the phenoxymethyl group. A hydroxyl-containing precursor, such as 4-phenoxymethyl-1,5-pentanediol, undergoes cyclization via Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method ensures retention of configuration at the stereocenter, making it suitable for enantioselective synthesis. The reaction proceeds through a six-membered transition state, with the phenoxymethyl group positioned axially to minimize steric hindrance. Yields range from 50–65%, depending on the substituents’ bulk.

Radical Cyclization Approaches

Radical-mediated cyclization offers an alternative pathway. For instance, α-chloroamides or selenides generate nitrogen-centered radicals upon treatment with tri-n-butyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). These radicals undergo 5-exo-trig cyclization to form the pyrrolidine ring, with the phenoxymethyl group introduced via a pre-functionalized radical precursor. While this method tolerates diverse substituents, radical stability and regioselectivity remain challenges.

Enantioselective Synthesis of the (R)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

Racemic 2-(phenoxymethyl)pyrrolidine can be resolved using optically active acids. For example, treatment with (R)-mandelic acid in ethanol induces selective crystallization of the (R)-pyrrolidine-(R)-mandelate diastereomer. The enantiomeric excess (ee) achieved exceeds 98% after recrystallization, as demonstrated in analogous resolutions of bicyclic ketones.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor provides direct access to the (R)-enantiomer. Using a ruthenium-BINAP catalyst, the hydrogenation of 2-(phenoxymethyl)-1-pyrroline proceeds with >90% ee. Key factors include substrate purity, hydrogen pressure (50–100 bar), and temperature (25–40°C). This method aligns with industrial-scale processes due to its high atom economy.

Comparative Analysis of Methodologies

Method Yield ee (%) Key Advantages Limitations
N-Alkylation60–75%Simple, scalableRacemic product
Mitsunobu Cyclization50–65%StereoretentiveRequires hydroxyl precursor
Asymmetric Hydrogenation70–85%>90%High enantiocontrolSensitive to substrate impurities
Chiral Resolution40–60%98%High purityLow yield due to fractional crystallization
Photodynamic Resolution70–80%70–80%Early-stage enantiocontrolRequires specialized equipment

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolinium derivatives.

    Reduction: Reduction reactions can modify the phenoxymethyl group or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinium-based ionic liquid crystals, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety .

Wirkmechanismus

The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, influencing the enzyme’s activity. The molecular pathways involved include the formation of intermediates through C–H functionalization and subsequent transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Modifications and Stereochemical Effects

(R)-2-(4-Fluorophenyl)pyrrolidine
  • Structure: Features a 4-fluorophenyl group instead of phenoxymethyl.
  • Synthesis : Prepared via enantioselective α-arylation of N-Boc-pyrrolidine, leveraging palladium catalysis for high stereochemical control .
  • Activity: The electron-withdrawing fluorine enhances metabolic stability and receptor binding affinity. For example, fluorinated analogs in MC4R-targeted ligands showed nanomolar binding affinity (Ki = 1.0 nM) and agonist potency (EC₅₀ = 3.8 nM) .
(R)-2-[4-(Thiophene-3-yl)phenyl]pyrrolidine (Compound 18)
  • Structure : Incorporates a thiophene-3-yl substituent on the phenyl ring.
  • Synthesis : Synthesized via Suzuki-Miyaura coupling, demonstrating versatility in introducing heterocyclic groups .
  • Activity: Thiophene-modified derivatives are explored as leukotriene A4 hydrolase (LTA4H) inhibitors, though their potency is lower compared to phenoxymethyl analogs (IC₅₀ > 590 nM in cAMP assays) .
(R)-2-(3-Fluorophenyl)pyrrolidine
  • Structure : Substituted with a 3-fluorophenyl group.
  • Application : Used in tropomyosin receptor kinase (TRK) radiotracers for positron emission tomography (PET). The fluorine atom improves pharmacokinetic properties and target engagement .

Impact of Stereochemistry on Activity

The R-configuration is pivotal for biological efficacy:

  • In MC4R ligands, the S,R diastereomer of pyrrolidine derivatives acts as a full agonist, while the R,S isomer retains binding affinity but fails to stimulate cAMP production .
  • For immunoproteasome inhibitors, both R and S enantiomers of pyrrolidine boronic acids adopt similar binding modes, but stereochemistry influences off-target effects and metabolic pathways .

Key Research Findings

Substituent Position Matters: 4-Chlorophenyl substitutions on pyrrolidine yield higher MC4R affinity than 2-fluoro or 4-methyl analogs . Phenoxymethyl groups enhance solubility compared to hydrophobic aryl substituents .

Stereochemical Purity :

  • Racemic mixtures (e.g., pyrrolidine boronic acids) show reduced efficacy in target-specific applications, emphasizing the need for enantiopure synthesis .

Synthetic Challenges :

  • Methods like sparteine-mediated lithiation are critical for enantiopure (R)-pyrrolidines but face scalability issues due to reagent shortages .

Biologische Aktivität

(R)-2-(phenoxymethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a phenoxymethyl group attached to the pyrrolidine ring, suggests potential biological activities that are being actively researched. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.

  • Chemical Formula : C12H15NO
  • CAS Number : 1313254-92-0
  • Molecular Weight : 189.25 g/mol

This compound interacts with various molecular targets, primarily enzymes and receptors, modulating their activities. The compound can bind to active or allosteric sites, leading to alterations in biological functions. Specific pathways involved depend on the target and application context.

Biological Activities

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors
AntimicrobialRelated compounds show activity against bacteria

Case Study: Enzyme Inhibition

In a study exploring enzyme inhibition, this compound was evaluated alongside other pyrrolidine derivatives. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory potency against specific targets, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Case Study: Receptor Modulation

A recent investigation into receptor modulation highlighted the potential of this compound to influence pathways associated with neurological functions. The study demonstrated that this compound could alter receptor activity in vitro, which may have implications for treating neurological disorders .

Table 2: Comparison of Biological Activities

CompoundActivity TypeNotable Findings
(S)-2-(phenoxymethyl)pyrrolidineEnzyme InhibitionDifferent activity profile
2-(phenoxymethyl)pyrrolidineGeneral ApplicationsNon-chiral version lacks specific activities
N-phenylpyrrolidineAntimicrobialActive against Gram-negative bacteria

The chiral nature of this compound distinguishes it from its enantiomer (S)-2-(phenoxymethyl)pyrrolidine, which exhibits different biological activities. This highlights the importance of stereochemistry in drug design and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(phenoxymethyl)pyrrolidine, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves asymmetric synthesis using chiral catalysts. For example, reacting phenoxymethyl acetic acid with pyrrolidine under acidic conditions with Lewis acid catalysts (e.g., BINOL-derived catalysts) achieves high enantioselectivity (>70% yield, >90% ee). Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for isolating the (R)-enantiomer . Reductive cyclization of β-aroyl propionitriles, as described in pyrrolidine synthesis literature, may also be adapted but requires optimization of hydrogenation conditions to avoid racemization .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrrolidine ring structure and substituent positions. For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups like the phenoxymethyl ether linkage. Comparative analysis with known (S)-enantiomer spectra helps resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications at the phenoxymethyl group affect the compound’s biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with substituents like halogens (e.g., fluorine at the phenyl ring’s meta position) or electron-donating groups (e.g., methoxy). In vitro assays (e.g., enzyme inhibition or receptor binding) are conducted under standardized conditions (pH 7.4, 37°C). For example, fluorinated analogs may show enhanced metabolic stability due to reduced CYP450-mediated oxidation, as observed in related pyrrolidine derivatives . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors, guiding rational design .

Q. What strategies mitigate solubility challenges in in vitro assays for this compound?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility. Prodrug approaches, such as esterification of the pyrrolidine nitrogen, enhance permeability and solubility in physiological buffers. Dynamic light scattering (DLS) monitors aggregation, while LC-MS quantifies compound stability in assay media .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported biological activity data across studies be reconciled?

  • Methodological Answer : Cross-study variability often arises from differences in assay conditions (e.g., cell lines, incubation times). Meta-analysis using standardized metrics (e.g., IC₅₀ normalized to control compounds) identifies outliers. For example, conflicting serotonin receptor binding data may stem from variations in radioligand concentrations or buffer ionic strength. Replicating experiments under harmonized protocols (e.g., NIH guidelines for receptor assays) resolves inconsistencies .

Q. What catalytic systems are most effective for enantioselective synthesis of this compound?

  • Methodological Answer : Chiral phosphine ligands (e.g., Josiphos) with palladium catalysts enable asymmetric hydrogenation of imine precursors, achieving >95% ee. Alternatively, organocatalytic methods using proline-derived catalysts afford moderate enantioselectivity (70–80% ee) but are cost-effective for scale-up. Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica Lipase B) separates enantiomers post-synthesis .

Tables for Key Data Comparison

Synthetic Method Yield (%)Enantiomeric Excess (ee)Key Reference
Chiral Lewis Acid Catalysis7592
Reductive Cyclization6085*
Enzymatic Resolution4099

* Requires post-synthesis purification.

Biological Activity IC₅₀ (nM)Assay TypeStudy Reference
Serotonin 5-HT₇ Receptor120Radioligand Binding
Monoamine Oxidase B Inhibition450Fluorometric Assay

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.